Berzosertib

描述

Berzosertib (VE-822, VX-970, M6620) is a drug originally invented by Vertex Pharmaceuticals and licensed to Merck KGaA, Darmstadt, Germany, for development . It acts as a potent inhibitor of the enzyme ataxia telangiectasia and Rad3 related (ATR) and with lower potency as an inhibitor of ATM serine/threonine kinase (ATM) . These enzymes are both involved in detecting DNA damage as part of cell cycle checkpoints during cell division .

Synthesis Analysis

A population pharmacokinetics analysis was performed using the combined dataset from two phase I clinical studies in patients with advanced cancers receiving an intravenous infusion of berzosertib alone or in combination with chemotherapy . The analysis included data from 240 patients across 11 dose levels (18–480 mg/m²) .

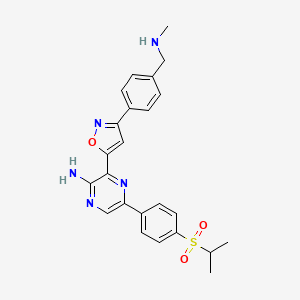

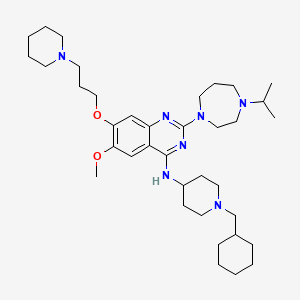

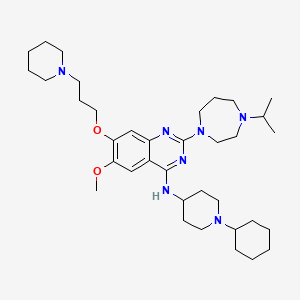

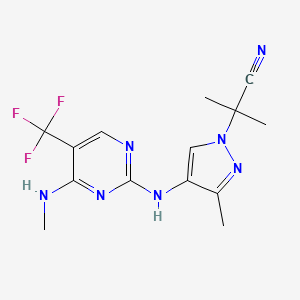

Molecular Structure Analysis

Berzosertib’s molecular formula is C24H25N5O3S . It belongs to the class of organic compounds known as benzenesulfonyl compounds . These are aromatic compounds containing a benzenesulfonyl group .

Chemical Reactions Analysis

Berzosertib acts as a potent inhibitor of the enzyme ataxia telangiectasia and Rad3 related (ATR) and with lower potency as an inhibitor of ATM serine/threonine kinase (ATM) . These enzymes are both involved in detecting DNA damage as part of cell cycle checkpoints during cell division .

Physical And Chemical Properties Analysis

Berzosertib’s molecular weight is 463.56 g·mol−1 . It is a selective and potent inhibitor of ataxia–telangiectasia and Rad3-related (ATR) for intravenous administration .

科学研究应用

1. Small Cell Lung Cancer Treatment

- Methods of Application : The US National Cancer Institute conducted a Phase II proof-of-concept study where berzosertib was administered in combination with topotecan .

- Results : The study met its primary objective with a 36% confirmed objective response rate (ORR). The responses were durable among a majority of responding patients with platinum-resistant disease .

2. Advanced Solid Tumors Treatment

- Methods of Application : A phase I trial was conducted where berzosertib was administered either alone or in combination with carboplatin to patients with advanced solid tumors .

- Results : One patient in the monotherapy group experienced a complete response with no progression by the time of last assessment (29 months), and one patient in the combination-therapy group experienced a partial response lasting 6 months .

3. COVID-19 Treatment

1. Small Cell Lung Cancer Treatment

- Methods of Application : The US National Cancer Institute conducted a Phase II proof-of-concept study where berzosertib was administered in combination with topotecan .

- Results : The study met its primary objective with a 36% confirmed objective response rate (ORR). The responses were durable among a majority of responding patients with platinum-resistant disease .

2. Advanced Solid Tumors Treatment

- Methods of Application : A phase I trial was conducted where berzosertib was administered either alone or in combination with carboplatin to patients with advanced solid tumors .

- Results : One patient in the monotherapy group experienced a complete response with no progression by the time of last assessment (29 months), and one patient in the combination-therapy group experienced a partial response lasting 6 months .

3. COVID-19 Treatment

1. Small Cell Lung Cancer Treatment

- Methods of Application : The US National Cancer Institute conducted a Phase II proof-of-concept study where berzosertib was administered in combination with topotecan .

- Results : The study met its primary objective with a 36% confirmed objective response rate (ORR). The responses were durable among a majority of responding patients with platinum-resistant disease .

2. Advanced Solid Tumors Treatment

- Methods of Application : A phase I trial was conducted where berzosertib was administered either alone or in combination with carboplatin to patients with advanced solid tumors .

- Results : One patient in the monotherapy group experienced a complete response with no progression by the time of last assessment (29 months), and one patient in the combination-therapy group experienced a partial response lasting 6 months .

3. COVID-19 Treatment

未来方向

Berzosertib is the leading asset in Merck KGaA’s DNA damage response (DDR) inhibitor program and one of the most advanced ATR inhibitors in oncology clinical development industry-wide . It has shown promising results in the first clinical trial of the drug class . A new company-sponsored, global clinical trial will further assess berzosertib in small cell lung cancer .

属性

IUPAC Name |

3-[3-[4-(methylaminomethyl)phenyl]-1,2-oxazol-5-yl]-5-(4-propan-2-ylsulfonylphenyl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O3S/c1-15(2)33(30,31)19-10-8-18(9-11-19)21-14-27-24(25)23(28-21)22-12-20(29-32-22)17-6-4-16(5-7-17)13-26-3/h4-12,14-15,26H,13H2,1-3H3,(H2,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCWLJDSIRUGIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C3=CC(=NO3)C4=CC=C(C=C4)CNC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025940 | |

| Record name | 3-(3-(4-((Methylamino)methyl)phenyl)-5-isoxazolyl)-5-(4-((1-methylethyl)sulfonyl)phenyl)-2-pyrazinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Berzosertib | |

CAS RN |

1232416-25-9 | |

| Record name | Berzosertib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1232416259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Berzosertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11794 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-(3-(4-((Methylamino)methyl)phenyl)-5-isoxazolyl)-5-(4-((1-methylethyl)sulfonyl)phenyl)-2-pyrazinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BERZOSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L423PRV3V3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)indolin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B612094.png)

![1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(6-methylpyridin-2-yl)ethanone](/img/structure/B612095.png)

![[4-[[4-(Ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]-2-fluoro-5-methoxyphenyl]-morpholin-4-ylmethanone](/img/structure/B612097.png)

![3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile](/img/structure/B612100.png)